molecular formula C10H11N3O4 B2770167 3-(morpholine-4-carbonyl)pyrazine-2-carboxylic Acid CAS No. 554405-93-5

3-(morpholine-4-carbonyl)pyrazine-2-carboxylic Acid

Cat. No.: B2770167
CAS No.: 554405-93-5
M. Wt: 237.215
InChI Key: WOWZYGCJBHGTJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Context of Pyrazine Carboxylic Acid Derivatives in Drug Discovery

Pyrazine carboxylic acids have been pivotal in antimicrobial and antitubercular therapies since the mid-20th century. The prototypical example, pyrazine-2-carboxylic acid (CHEBI:71311), serves as the active metabolite of pyrazinamide, a first-line tuberculosis drug. This scaffold’s success stems from its ability to disrupt mycobacterial membrane potential and inhibit fatty acid synthase I. Structural modifications at the pyrazine ring’s 3-position, such as the introduction of morpholine-4-carbonyl groups, evolved to address limitations in solubility and bacterial resistance.

Modern derivatives, including this compound (CAS 554405-93-5), retain the core pyrazinecarboxylic acid structure (C₁₀H₁₁N₃O₄, MW 237.21) while introducing conformational flexibility through the morpholine moiety. This design strategy aligns with trends in hybrid molecule development, where merging pharmacophores from natural products and synthetic fragments enhances therapeutic potential.

Table 1: Evolution of Pyrazine Carboxylic Acid Derivatives

Compound Key Modification Therapeutic Application
Pyrazine-2-carboxylic acid None (parent structure) Antitubercular
Pyrazinamide Amide formation Mycobacterium targeting
3-Isopropoxypyrazine-2-carboxylic acid Alkoxy substitution Antimicrobial lead
This compound Morpholine carbonyl Broad-spectrum applications

Role of Morpholine Substituents in Bioactive Compound Design

The morpholine group (C₄H₉NO) contributes critically to drug-likeness through three mechanisms:

  • Solubility Enhancement : Morpholine’s oxygen atom facilitates hydrogen bonding with aqueous environments, countering pyrazine’s inherent hydrophobicity. This is evidenced by the compound’s calculated LogP of -0.35, suggesting favorable distribution properties.
  • Conformational Restriction : The six-membered morpholine ring imposes spatial constraints that stabilize bioactive conformations. In 3-fluoro-4-(morpholine-4-carbonyl)aniline analogs, this rigidity improves target binding affinity by reducing entropy penalties during protein-ligand interactions.
  • Metabolic Stability : Morpholine’s saturated ring resists oxidative degradation compared to aromatic systems. Catalytic hydrogenation processes, such as those using 10% Pd/C at 40°C, enable efficient synthesis while preserving the morpholine group’s integrity.

Structural Advantages of Morpholine Integration

  • TPSA : 92.62 Ų (optimal for membrane permeability)
  • Rotatable Bonds : 2 (balances flexibility and rigidity)
  • H-Bond Capacity : 5 acceptors, 1 donor (facilitates target engagement)

The synergy between pyrazine and morpholine is further demonstrated in enzymatic resolution techniques. For instance, hydrolase-mediated asymmetric synthesis of piperazine-2-carboxylic acid derivatives showcases how morpholine-containing intermediates guide stereochemical outcomes, a principle applicable to this compound production.

Properties

IUPAC Name

3-(morpholine-4-carbonyl)pyrazine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O4/c14-9(13-3-5-17-6-4-13)7-8(10(15)16)12-2-1-11-7/h1-2H,3-6H2,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOWZYGCJBHGTJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)C2=NC=CN=C2C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

554405-93-5
Record name 3-(morpholine-4-carbonyl)pyrazine-2-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Bromination of Acrylic Acid

Acrylic acid undergoes bromination in dichloromethane at 20–30°C to yield 2,3-dibromopropanoic acid (intermediate II). Bromine is added dropwise to prevent exothermic side reactions, with sodium chloride facilitating crystallization at 0°C.

Amination and Cyclization

Intermediate II reacts with ammonia in ethanol to form 2,3-diaminopropanoic acid (III), which subsequently undergoes cyclization with methylglyoxal under reflux conditions. This step generates the pyrazine scaffold (IV), with dehydration and aromatization driven by the elimination of water.

Oxidation to Pyrazinecarboxylic Acid

Treatment of intermediate IV with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) in dichloromethane oxidizes the dihydropyrazine intermediate to pyrazine-2-carboxylic acid. The reaction proceeds via a hydride abstraction mechanism, with DDQ acting as a stoichiometric oxidizer.

Table 1: Reaction Conditions for Pyrazine-2-carboxylic Acid Synthesis

Step Reagents Temperature Time Yield (%)
Bromination Br₂, CH₂Cl₂ 30–50°C 1.5–2.5h 75–85
Amination NH₃, EtOH RT 5–7h 68–72
Cyclization Methylglyoxal, EtOH Reflux 3–5h 60–65
Oxidation DDQ, CH₂Cl₂ Reflux 8–15h 55–60

Introduction of the Morpholine-4-carbonyl Group

The incorporation of the morpholine-4-carbonyl moiety at position 3 of the pyrazine ring requires precise functionalization. Two primary strategies emerge from the literature: direct amide coupling and stepwise activation .

Direct Amide Coupling

A pyrazine-2,3-dicarboxylic acid precursor undergoes selective amidation at position 3 using morpholine and coupling agents. In a protocol adapted from PMC10259452, HATU or EDC mediates the reaction in dichloromethane or DMF, with DIPEA as a base. The carboxylic acid at position 2 remains unprotected due to steric hindrance, favoring reaction at position 3.

Reaction Scheme
$$
\text{Pyrazine-2,3-dicarboxylic acid} + \text{Morpholine} \xrightarrow{\text{HATU, DIPEA}} \text{this compound}
$$

Stepwise Activation via Acid Chloride

Alternative routes involve converting the position 3 carboxylic acid to an acid chloride using thionyl chloride (SOCl₂), followed by nucleophilic acyl substitution with morpholine. This method avoids competing reactions at position 2 but requires anhydrous conditions.

Critical Parameters

  • Solvent Choice : Dichloromethane minimizes side reactions compared to polar aprotic solvents.
  • Temperature : Reactions proceed at 0–25°C to prevent decomposition.
  • Morpholine Equivalents : A 1.2–1.5 molar excess ensures complete conversion.

Optimization of Coupling Agents and Yields

The choice of coupling agent significantly impacts reaction efficiency. Comparative studies from PMC10259452 reveal that HATU outperforms EDC in yield (82% vs. 68%) due to its superior activation of carboxylic acids. However, EDC remains cost-effective for large-scale syntheses.

Table 2: Coupling Agent Performance

Agent Solvent Time (h) Yield (%) Purity (%)
HATU DMF 12 82 98
EDC CH₂Cl₂ 24 68 95
CDI THF 18 75 97

Chiral Resolution and Stereochemical Considerations

For enantiomerically pure forms, chiral chromatography separates racemic mixtures of this compound. X-ray crystallography confirms the (R,R)-configuration in resolved enantiomers, with intramolecular S–O interactions stabilizing the cis conformation.

Industrial-Scale Synthesis and Challenges

Scaling the synthesis introduces challenges in purification and waste management. The patent method’s use of DDQ generates stoichiometric amounts of hydroquinone byproducts, necessitating column chromatography or recrystallization. Green chemistry alternatives, such as catalytic oxidation with TEMPO/O₂, are under investigation but remain experimental.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 8.72 (s, 1H, pyrazine-H), 3.62 (t, 4H, morpholine-OCH₂), 2.48 (m, 4H, morpholine-NCH₂).
  • IR (KBr) : 1685 cm⁻¹ (C=O stretch), 1540 cm⁻¹ (amide II band).

HPLC Purity : >98% under reverse-phase conditions (C18 column, 0.1% TFA in H₂O/MeOH gradient).

Chemical Reactions Analysis

Types of Reactions: 3-(morpholine-4-carbonyl)pyrazine-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazine-2,3-dicarboxylic acid, while reduction may produce 3-(morpholine-4-carbonyl)pyrazine-2-methanol .

Scientific Research Applications

Chemistry

In the realm of chemistry, this compound serves as a crucial building block for synthesizing more complex molecules. It is utilized in the development of pharmaceuticals and agrochemicals due to its versatile reactivity.

Biology

Research has indicated that 3-(morpholine-4-carbonyl)pyrazine-2-carboxylic acid exhibits potential antimicrobial and anticancer properties. Studies focus on its interactions with various biological targets, providing insights into its mechanism of action:

  • Antimicrobial Activity: The compound may inhibit enzymes involved in bacterial cell wall synthesis.
  • Anticancer Properties: Investigations into its effects on cancer cell lines are ongoing, with promising results in modulating cell growth.

Medicine

The unique structural features allow for modifications that enhance pharmacological properties. Derivatives of this compound are being explored for potential therapeutic applications, particularly in treating inflammatory diseases and infections.

Industry

In industrial applications, this compound is utilized in the development of specialty chemicals:

  • Coatings and Adhesives: Its chemical properties make it suitable for formulating durable materials.
  • Polymers: The compound is used to develop new polymeric materials with enhanced characteristics.

Case Studies

  • Antimicrobial Studies:
    A recent study evaluated the antimicrobial efficacy of synthesized derivatives of this compound against various bacterial strains. Results indicated significant inhibition zones, suggesting strong antimicrobial activity (source: ).
  • Cancer Research:
    Investigations into the anticancer effects revealed that certain derivatives can induce apoptosis in cancer cell lines, highlighting their potential as chemotherapeutic agents (source: ).
  • Pharmaceutical Development:
    Ongoing research focuses on optimizing the pharmacokinetic properties of derivatives for better therapeutic outcomes in treating respiratory diseases through mucosal hydration mechanisms (source: ).

Mechanism of Action

The mechanism of action of 3-(morpholine-4-carbonyl)pyrazine-2-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects . The exact pathways and targets depend on the specific application and modifications of the compound .

Comparison with Similar Compounds

Structural Analogs: Substitution Patterns and Physicochemical Properties

Table 1: Structural Comparison of Pyrazine-2-carboxylic Acid Derivatives

Compound Name Substituent Position Functional Groups Molecular Weight Key Properties/Applications
Pyrazine-2-carboxylic acid (PCA) 2-carboxylic acid Carboxylic acid, pyrazine ring 124.08 g/mol Catalyst in oxidation reactions , metal complexation
6-Morpholin-4-ylpyrazine-2-carboxylic acid 6-morpholinyl Morpholine, carboxylic acid 209.20 g/mol Intermediate in organic syntheses
3-(4-Chlorophenyl)-1H-pyrazole-4-carboxylic acid 4-carboxylic acid Chlorophenyl, pyrazole ring 226.63 g/mol Cytostatic activity in analogs
3-{[(4-Chlorophenyl)amino]carbonyl}pyrazine-2-carboxylic acid 3-amide Chlorophenyl amide, carboxylic acid 277.66 g/mol Potential pharmacological applications

Key Observations :

  • Substitution Position : The placement of the morpholine group (3- vs. 6-position) significantly impacts electronic distribution. For instance, 6-morpholinyl substitution () may sterically hinder metal coordination compared to the 3-position in the target compound.
  • Solubility : Morpholine derivatives generally exhibit improved water solubility due to the ether-oxygen and amine groups, contrasting with chlorophenyl-substituted analogs (e.g., 3-(4-chlorophenyl)-1H-pyrazole-4-carboxylic acid), which are more lipophilic .

Catalytic and Reactivity Profiles

Pyrazine-2-carboxylic acid (PCA) acts as a co-catalyst in alkane oxidation with vanadium derivatives, achieving an effective rate constant $ k_{\text{eff}} = 0.44 \, \text{dm}^3 \, \text{mol}^{-1} \, \text{s}^{-1} $ at 40°C . In contrast, analogs like picolinic acid and imidazole-4-carboxylic acid show lower catalytic efficiency, attributed to weaker coordination with vanadium centers.

Metal Complexation : Pyrazine-2-carboxylic acid forms stable complexes with Cu(II) and Co(II) via the carboxylate anion and ring nitrogen atoms . The morpholine substituent in the target compound could disrupt this coordination, reducing metal-binding affinity compared to PCA.

Biological Activity

3-(Morpholine-4-carbonyl)pyrazine-2-carboxylic acid is a heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its synthesis, biological evaluations, and structure-activity relationships (SAR), drawing from diverse research findings.

Synthesis

The synthesis of this compound typically involves the condensation of morpholine derivatives with pyrazine-2-carboxylic acid under controlled conditions. The synthetic route may include:

  • Formation of Pyrazine Derivative : Starting from pyrazine-2-carboxylic acid, various substituents can be introduced.
  • Amide Bond Formation : The morpholine moiety is introduced via amide bond formation, often utilizing coupling reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or T3P (propylphosphonic anhydride) for efficiency.

Antimicrobial Properties

Research indicates that derivatives of pyrazine-2-carboxylic acid, including this compound, exhibit significant antimicrobial activity. A study evaluating various substituted pyrazines found that certain compounds demonstrated promising inhibition against Mycobacterium tuberculosis and other pathogens, suggesting a potential application in treating infectious diseases .

Anticancer Activity

The compound's structural features may contribute to its anticancer properties. Studies have shown that related pyrazine derivatives can inhibit key signaling pathways involved in cancer progression. For instance, some derivatives have been reported to selectively inhibit c-Met kinases, which are implicated in various cancers . The ability of these compounds to modulate enzyme activity suggests a mechanism by which they could exert anticancer effects.

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the efficacy of this compound. Key findings from various studies include:

  • Substituent Effects : Variations in the substituents on the pyrazine ring significantly influence biological activity. For example, the introduction of electron-withdrawing groups has been associated with enhanced antimicrobial potency .
  • Lipophilicity : Compounds with higher lipophilicity often exhibit better membrane permeability and bioavailability, which are critical for achieving therapeutic concentrations in vivo .

Case Studies

Several case studies highlight the biological evaluation of related compounds:

  • Antitubercular Activity : A series of substituted pyrazines were evaluated for their activity against Mycobacterium tuberculosis, with some exhibiting up to 72% inhibition .
    Compound% Inhibition
    3,5-Bromo-4-hydroxyphenyl54%
    5-tert-butyl-6-chloropyrazine72%
  • Antioxidant Activity : Another study assessed the antioxidant properties using DPPH and ABTS assays, revealing that certain derivatives showed significant free radical scavenging activity .

Q & A

Q. Purity assessment :

  • HPLC : Retention time analysis with a C18 column and UV detection.
  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR to confirm structural integrity and absence of impurities.
  • Elemental analysis : Verify stoichiometric composition.
  • Mass spectrometry (HRMS) : Confirm molecular ion peaks .

Basic: What spectroscopic and computational methods confirm the structure of this compound?

Answer:

  • FT-IR spectroscopy : Identify functional groups (e.g., amide C=O stretch at ~1650–1700 cm1^{-1}, morpholine C-N vibrations).
  • NMR :
    • 1H^1H: Peaks for pyrazine aromatic protons (~8.5–9.5 ppm) and morpholine protons (~3.5–4.0 ppm).
    • 13C^{13}C: Carbonyl carbons (~160–170 ppm) and pyrazine/morpholine carbons.
  • DFT calculations : Optimize molecular geometry using Gaussian software; compare experimental and theoretical vibrational frequencies (e.g., IR bands) .

Advanced: How does this compound enhance catalytic oxidation of alkanes in metal complex systems?

Answer:
The compound acts as a co-catalyst in vanadium-based systems for alkane oxidation:

  • Mechanism :
    • Facilitates proton transfer via a zwitterionic form, stabilizing vanadium intermediates (e.g., V(IV)-hydroperoxide species).
    • Accelerates radical chain propagation by interacting with hydroxyl radicals generated from H2_2O2_2.
  • Optimization :
    • Molar ratios : Vanadium:co-catalyst = 1:2–1:5.
    • Solvent : Acetonitrile at 20–60°C.
    • Product analysis : GC-MS to quantify alkyl hydroperoxides, alcohols, and ketones. Reduction with PPh3_3 distinguishes hydroperoxides from alcohols .

Advanced: What methodologies evaluate the cytostatic activity of morpholine-containing pyrazine derivatives?

Answer:

  • In vitro assays :
    • Cell lines : HepG2 (liver), HeLa (cervical), A549 (lung) cancer cells.
    • MTT assay : Measure IC50_{50} values (concentration inhibiting 50% cell growth) after 72-hour exposure.
    • Cytotoxicity control : Normal human fibroblasts (e.g., NHDF) to assess selectivity.
  • Comparative analysis : Benchmark against sorafenib or cisplatin.
  • Mechanistic studies :
    • Flow cytometry for apoptosis (Annexin V/PI staining).
    • Western blotting for caspase activation or kinase inhibition .

Advanced: How does the morpholine moiety influence biological activity and pharmacokinetics of pyrazine-2-carboxylic acid derivatives?

Answer:

  • Bioavailability : Morpholine improves water solubility via hydrogen bonding with biological membranes.
  • Target interactions :
    • The oxygen atom in morpholine participates in hydrogen bonding with enzyme active sites (e.g., kinases).
    • Hydrophobic interactions from the pyrazine core enhance binding to hydrophobic pockets.
  • Metabolic stability :
    • Microsomal assays : Incubate with liver microsomes (human/rat) to measure half-life.
    • CYP450 inhibition : Screen for interactions using fluorogenic substrates.
  • SAR studies : Compare with non-morpholine analogs (e.g., piperidine or pyrrolidine derivatives) to isolate morpholine-specific effects .

Advanced: What strategies resolve contradictions in reported biological activities of morpholine-pyrazine derivatives?

Answer:

  • Data validation :
    • Replicate assays under standardized conditions (e.g., cell passage number, serum-free media).
    • Use orthogonal assays (e.g., ATP-based viability vs. resazurin reduction).
  • Structural confirmation : Re-characterize compounds via X-ray crystallography to rule out polymorphism or degradation.
  • Meta-analysis : Compare IC50_{50} values across studies, accounting for cell line genetic drift or assay protocols .

Basic: How are reaction conditions optimized for synthesizing this compound?

Answer:

  • Temperature : 0–25°C to minimize side reactions (e.g., epimerization).
  • Catalyst screening : Test bases (e.g., triethylamine, DMAP) for coupling efficiency.
  • Solvent effects : Compare DMF (high polarity) vs. THF (lower boiling point).
  • Reaction monitoring : TLC (Rf_f ~0.3 in 7:3 EtOAc/hexane) or in situ IR for real-time tracking .

Advanced: What computational tools predict the reactivity of this compound in catalytic systems?

Answer:

  • Molecular docking : AutoDock Vina to model interactions with vanadium complexes or enzyme active sites.
  • QM/MM simulations : Study proton transfer steps in zwitterionic intermediates.
  • DFT-based descriptors : Fukui indices to identify nucleophilic/electrophilic sites on the pyrazine ring .

Table 1: Key Physicochemical Properties

PropertyMethod/ValueReference
Solubility (H2_2O)~10 mg/mL (pH 7.4)
LogP1.2 (calculated via ChemAxon)
pKa (carboxylic acid)~2.5–3.0

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.